molecular formula C19H16N2S B2903156 1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole CAS No. 615281-43-1

1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Cat. No. B2903156
CAS RN: 615281-43-1
M. Wt: 304.41
InChI Key: BANUBSLSPWNNIN-UHFFFAOYSA-N
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Description

Thiophene nucleus containing compounds show various activities . They are used in the treatment of various diseases and have shown potential as anti-inflammatory agents and serotonin antagonists .


Synthesis Analysis

While specific synthesis information for “1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole” is not available, similar compounds such as Methiopropamine have been synthesized through a four-step process . This process begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is not fully understood. However, it has been suggested that the compound may exert its antitumor and antibacterial activities through the inhibition of DNA and RNA synthesis. In addition, it has been shown to exhibit potent inhibitory activity against the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that the compound exhibits potent antitumor, antibacterial, and antifungal activities. In addition, it has been shown to exhibit moderate toxicity towards human cancer cell lines. However, further studies are needed to determine its toxicity towards normal human cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is its versatility. It can be easily synthesized through various methods and can be used as a building block for the synthesis of various organic electronic materials. In addition, it has been shown to exhibit potent antitumor, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs.
However, one of the limitations of this compound is its moderate toxicity towards human cancer cell lines. Further studies are needed to determine its toxicity towards normal human cells. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications in various fields.

Future Directions

There are several future directions for the study of 1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole. One of the directions is the development of new drugs based on this compound. The potent antitumor, antibacterial, and antifungal activities of this compound make it a promising candidate for the development of new drugs.
Another direction is the study of the mechanism of action of this compound. Further studies are needed to determine the exact mechanism of action of this compound, which may lead to the development of more potent drugs based on this compound.
Lastly, the study of the toxicity of this compound towards normal human cells is another important direction for future research. This will help to determine the safety of this compound for use in humans and may lead to the development of safer drugs based on this compound.

Synthesis Methods

The synthesis of 1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole can be achieved through various methods, including Suzuki-Miyaura cross-coupling reaction, palladium-catalyzed direct arylation, and Buchwald-Hartwig amination. Among these methods, the Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of this compound. In this reaction, 2-bromo-1-(2-methylphenyl)methanone and 2-aminothiophene are used as starting materials, and the reaction is catalyzed by palladium.

Scientific Research Applications

1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole has been extensively studied due to its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit antitumor, antibacterial, and antifungal activities. In materials science, it has been used as a building block for the synthesis of organic electronic materials, such as OLEDs and OFETs. In addition, it has also been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-[(2-methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2S/c1-14-7-2-3-8-15(14)13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-12-22-18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANUBSLSPWNNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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